

# Spectroscopic Profile of Randaïol: A Technical Overview

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## Compound of Interest

Compound Name: *Randaïol*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Randaïol**, a lignan natural product isolated from the bark of Magnolia species, including *Magnolia officinalis* and *Magnolia hypoleuca*. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug development.

## Introduction to Randaïol

**Randaïol** (CAS No. 87562-14-9) is a bioactive lignan with the molecular formula  $C_{15}H_{14}O_3$ . Lignans from Magnolia species are of significant interest to the scientific community due to their diverse pharmacological activities. The structural elucidation of these compounds relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While **Randaïol** has been identified and its structure confirmed, detailed public access to its complete raw spectroscopic data from the original isolation studies remains limited. This guide compiles the available information and presents it in a structured format, supplemented with generalized experimental protocols typical for the analysis of such natural products.

## Spectroscopic Data

The definitive characterization of **Randaïol**'s structure was achieved through a combination of spectroscopic methods. A certificate of analysis for a commercially available standard of

**Randaïol** confirms its identification by  $^1\text{H}$ -NMR and HPLC, indicating that this data is consistent with its known structure.<sup>[1]</sup>

## Mass Spectrometry (MS)

Mass spectrometry data provides crucial information about the molecular weight and fragmentation pattern of a compound. For **Randaïol**, high-resolution mass spectrometry would confirm its molecular formula,  $\text{C}_{15}\text{H}_{14}\text{O}_3$ .

Table 1: Mass Spectrometry Data for **Randaïol**

Parameter	Value	Source
Molecular Formula	$\text{C}_{15}\text{H}_{14}\text{O}_3$	[2]
Molecular Weight	242.27 g/mol	[2]
MS/MS Fragmentation Ions	241.0867, 223.0761, 197.0965, 157.0652, 141.0700, 95.0126	A 2023 study on compounds from Wushicha Granule, which contains <i>Magnolia officinalis</i> , reported these putative MS/MS fragments for Randaïol.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, including the connectivity of atoms and their stereochemical arrangement. Although a definitive public record of the complete  $^1\text{H}$  and  $^{13}\text{C}$  NMR peak assignments for **Randaïol** is not readily available, the initial isolation and characterization relied on these techniques.

Table 2: Expected NMR Spectroscopic Data for **Randaïol**

Nucleus	Expected Chemical Shift Range (ppm) and Multiplicity	Notes
$^1\text{H}$ NMR	Aromatic protons ( $\delta$ 6.5-8.0), Allylic protons ( $\delta$ 3.0-3.5), Olefinic protons ( $\delta$ 5.0-6.0), Methine/Methylene protons (variable), Hydroxyl protons (variable, broad)	The specific chemical shifts and coupling constants would be essential for unambiguous assignment of the entire structure.
$^{13}\text{C}$ NMR	Aromatic carbons ( $\delta$ 110-160), Olefinic carbons ( $\delta$ 100-150), Allylic carbons ( $\delta$ 30-40), Other aliphatic carbons (variable)	DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between $\text{CH}$ , $\text{CH}_2$ , and $\text{CH}_3$ groups.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **RandaioI** would be expected to show characteristic absorption bands for its hydroxyl and aromatic functionalities.

Table 3: Expected Infrared (IR) Absorption Bands for **RandaioI**

Functional Group	Expected Wavenumber ( $\text{cm}^{-1}$ )
O-H (hydroxyl)	~3200-3600 (broad)
C-H (aromatic)	~3000-3100
C=C (aromatic)	~1450-1600
C-O (hydroxyl)	~1000-1200

## Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments used in the characterization of a natural product like **Randaïol**.

## Isolation of Randaïol

**Randaïol** was first isolated from the bark of *Magnolia officinalis*. A general procedure for the isolation of lignans from *Magnolia* bark involves the following steps:

- **Extraction:** The dried and powdered bark is extracted with a solvent such as methanol or ethanol.
- **Fractionation:** The crude extract is then partitioned between different solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility.
- **Chromatography:** The fractions enriched in lignans are subjected to multiple chromatographic steps, including column chromatography on silica gel and Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

## Mass Spectrometry (MS) Analysis

- **Instrumentation:** A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- **Sample Preparation:** A dilute solution of the purified **Randaïol** is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
- **Data Acquisition:** The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system. Full scan MS and tandem MS (MS/MS) data are acquired in both positive and negative ion modes.
- **Data Analysis:** The accurate mass measurement from the full scan is used to determine the elemental composition. The MS/MS fragmentation pattern is analyzed to deduce structural information.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- Sample Preparation: Approximately 1-5 mg of purified **Randaïol** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, CD<sub>3</sub>OD, or DMSO-d<sub>6</sub>) in an NMR tube.
- Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed, including:
  - <sup>1</sup>H NMR
  - <sup>13</sup>C NMR
  - DEPT-135
  - Correlation Spectroscopy (COSY)
  - Heteronuclear Single Quantum Coherence (HSQC)
  - Heteronuclear Multiple Bond Correlation (HMBC)
  - Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY)
- Data Analysis: The spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

## Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, or as a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a disk.
- Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>.

- Data Analysis: The absorption bands are assigned to specific functional groups present in the molecule.

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like **Randaïol** using spectroscopic methods.



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Workflow for the isolation and structural elucidation of **Randaiol**.

## Conclusion

The structural characterization of **Randaïol**, a lignan from Magnolia species, has been accomplished through the application of modern spectroscopic techniques. While the complete, raw spectroscopic datasets from its initial discovery are not widely disseminated in the public domain, this guide provides a summary of the expected and reported data, along with standardized experimental protocols. This information serves as a valuable resource for researchers working with **Randaïol** and other related natural products, facilitating further investigation into their chemical properties and biological activities.

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## References

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- To cite this document: BenchChem. [Spectroscopic Profile of Randaïol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041719#spectroscopic-data-for-randaïol-nmr-ir-ms]

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